Tamoxifen-13C6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

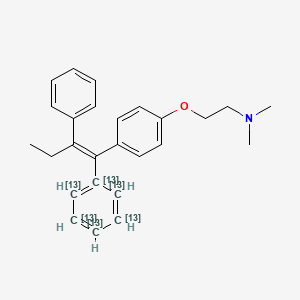

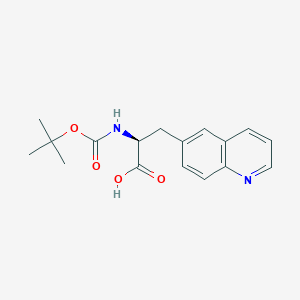

Tamoxifen-13C6 is a labeled form of tamoxifen, a selective estrogen receptor modulator widely used in the treatment of estrogen receptor-positive breast cancer. The “13C6” label indicates that six carbon atoms in the tamoxifen molecule are replaced with the carbon-13 isotope, which is useful in various analytical and research applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Tamoxifen-13C6 involves the incorporation of carbon-13 labeled precursors into the tamoxifen molecule. One common method is the coupling of an alkenyllithium reagent with a high (Z/E) selectivity using a palladium nanoparticle-based catalyst . This method provides excellent atom economy and reaction efficiency.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using labeled precursors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification using liquid chromatography and verification using mass spectrometry .

Analyse Des Réactions Chimiques

Types of Reactions

Tamoxifen-13C6 undergoes various chemical reactions, including:

Oxidation: Conversion to metabolites such as 4-hydroxytamoxifen and N-desmethyltamoxifen.

Reduction: Formation of less active metabolites.

Substitution: Reactions involving the replacement of functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include cytochrome P450 enzymes for oxidation and reducing agents for reduction reactions. Typical conditions involve controlled temperatures and pH levels to ensure specific reaction pathways .

Major Products Formed

The major products formed from these reactions include active metabolites like 4-hydroxytamoxifen and endoxifen, which are significantly more potent than tamoxifen itself .

Applications De Recherche Scientifique

Tamoxifen-13C6 is extensively used in scientific research, including:

Chemistry: As a reference standard in analytical chemistry for the quantification of tamoxifen and its metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS).

Biology: In studies involving the metabolism and pharmacokinetics of tamoxifen.

Medicine: For therapeutic drug monitoring and to understand the drug’s efficacy and safety profile.

Industry: In the development of new pharmaceuticals and in quality control processes

Mécanisme D'action

Tamoxifen-13C6 exerts its effects by binding to estrogen receptors on tumors and other tissues, forming a nuclear complex that decreases DNA synthesis and inhibits estrogen effects. This action is primarily cytostatic, meaning it halts cell growth rather than killing cells. The compound also engages mitochondrial estrogen receptors, impacting pathways like manganese superoxide dismutase activity, which influences reactive oxygen species levels and apoptosis .

Comparaison Avec Des Composés Similaires

Similar Compounds

Endoxifen: A potent metabolite of tamoxifen with similar antiestrogenic activity.

4-Hydroxytamoxifen: Another active metabolite with high potency.

Raloxifene: Another selective estrogen receptor modulator used in the treatment of osteoporosis and breast cancer prevention.

Uniqueness

Tamoxifen-13C6 is unique due to its carbon-13 labeling, which allows for precise analytical studies and tracking in metabolic research. This labeling provides a significant advantage in understanding the pharmacokinetics and dynamics of tamoxifen and its metabolites .

Propriétés

Formule moléculaire |

C26H29NO |

|---|---|

Poids moléculaire |

377.5 g/mol |

Nom IUPAC |

2-[4-[(Z)-1-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-2-phenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine |

InChI |

InChI=1S/C26H29NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3/b26-25-/i6+1,9+1,10+1,13+1,14+1,22+1 |

Clé InChI |

NKANXQFJJICGDU-JTAPQUQISA-N |

SMILES isomérique |

CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C)\[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2)/C3=CC=CC=C3 |

SMILES canonique |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

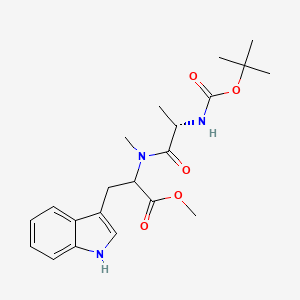

![ethyl 3-[[1-methyl-2-[[4-[(Z)-N'-pentoxycarbonylcarbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13440689.png)

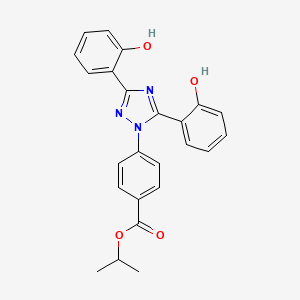

![4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-[4-(4-sulfobutyl)piperazin-1-ium-1-ylidene]-6-[4-(4-sulfobutyl)piperazin-1-yl]xanthen-9-yl]benzoate](/img/structure/B13440754.png)